

Eurocidin E molecular formula and physical properties

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Compound of Interest

Compound Name: *Eurocidin E*

Cat. No.: *B15581093*

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Eurocidin E: A Comprehensive Technical Overview

Eurocidin E is a macrolide antibiotic produced by the bacterium *Streptomyces eurocidicus*. As a member of the macrolide class, it is characterized by a large lactone ring to which deoxy sugars are attached. This document provides a detailed summary of the molecular formula and physical properties of **Eurocidin E**, outlines general experimental protocols for its isolation and characterization, and illustrates its mechanism of action and a typical experimental workflow.

Molecular and Physicochemical Properties

The fundamental properties of **Eurocidin E** are summarized in the table below. These data are crucial for researchers in drug discovery and development for the identification and characterization of this compound.

Property	Value
Molecular Formula	C40H61NO14[1][2]
Molecular Weight	779.9 g/mol [1]
IUPAC Name	(15Z,17Z,19Z,21E,23Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid[1]
CAS Number	130433-02-2[2]
Appearance	Light Yellow Flake Crystal[2]
Melting Point	138-139°C (with decomposition)[2]

Experimental Protocols

The following sections describe generalized methodologies for the isolation and characterization of **Eurocidin E** from its source, *Streptomyces eurocidicus*. These protocols are based on standard techniques for natural product isolation and analysis.

1. Fermentation and Isolation

The production of **Eurocidin E** begins with the cultivation of *Streptomyces eurocidicus* in a suitable liquid medium.

- **Culture Conditions:** The bacterium is typically grown in a nutrient-rich broth at a controlled temperature (around 26°C) and pH for several days to allow for the production of secondary metabolites, including **Eurocidin E**.
- **Extraction:** After the fermentation period, the culture broth is centrifuged to separate the mycelia from the supernatant. The active compound is then extracted from the filtrate using organic solvents such as ethyl acetate or butanol[3].

- Purification: The crude extract is concentrated under reduced pressure and subjected to chromatographic techniques for purification. This often involves silica gel column chromatography, followed by high-performance liquid chromatography (HPLC) to isolate the pure **Eurocidin E**^{[2][3]}.

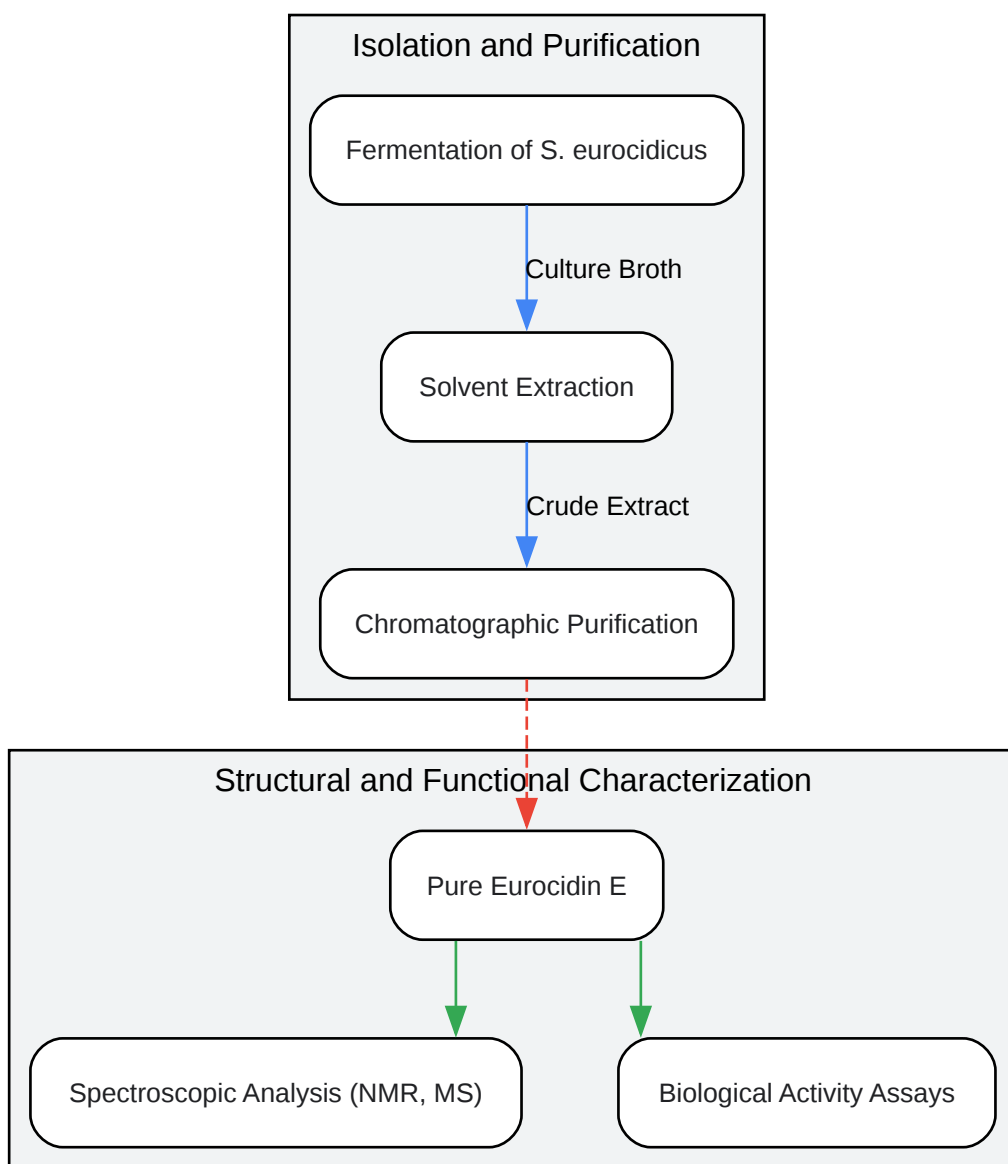
2. Structural and Physicochemical Characterization

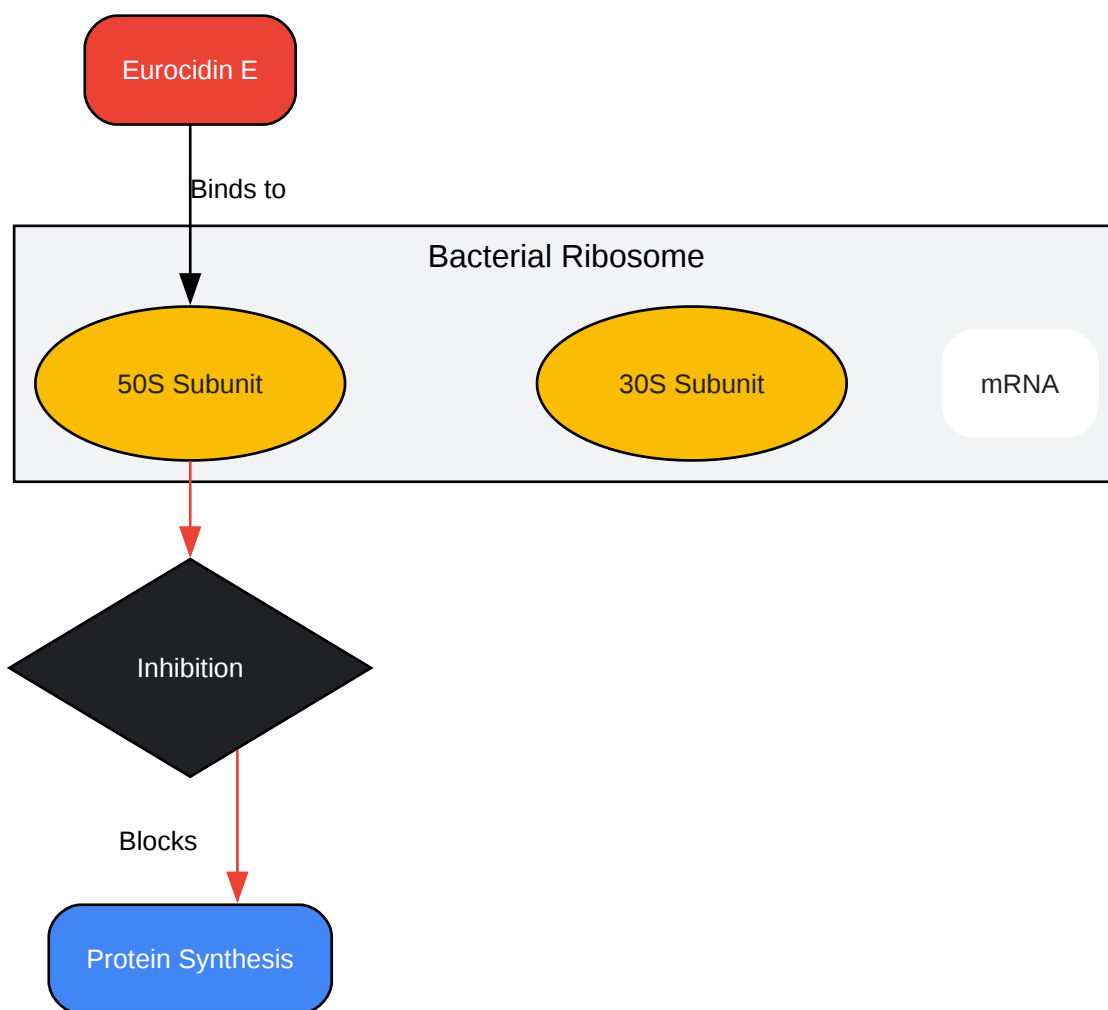
Once isolated, the structure and properties of **Eurocidin E** are determined using various analytical methods.

- Spectroscopic Analysis:
 - Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound^[2].
 - Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is employed to elucidate the detailed chemical structure, including the connectivity of atoms and stereochemistry^{[2][4]}.
 - Infrared (IR) Spectroscopy helps to identify the functional groups present in the molecule^[2].
 - Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze the chromophores within the molecule, which is characteristic of polyene macrolides^[2].
- Physical Properties Determination:
 - Melting Point: The melting point is determined using a standard melting point apparatus to assess the purity of the compound.
 - Appearance: The physical state and color of the purified compound are observed and recorded.

Visualized Workflows and Mechanisms

The following diagrams illustrate the general workflow for the isolation and characterization of **Eurocidin E** and its proposed mechanism of action as a macrolide antibiotic.





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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com